7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione
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Overview
Description
7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione is a complex organic compound with a unique structure that includes both hydroxyethyl and hydroxyethylimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of a purine derivative with ethylene glycol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the hydroxyethyl and hydroxyethylimino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form an amine.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction of the imino group can produce an amine derivative.
Scientific Research Applications
7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione involves its interaction with specific molecular targets. The hydroxyethyl and hydroxyethylimino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)iminodiacetic acid: This compound also contains hydroxyethyl and imino groups but differs in its overall structure and applications.
Tris-(2-hydroxyethyl)amine: Another compound with hydroxyethyl groups, used in different contexts such as buffer solutions in biochemical research.
Uniqueness
7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H17N5O4 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-8-(2-hydroxyethylimino)-3-methyl-5,9-dihydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C10H17N5O4/c1-14-7-6(8(18)13-10(14)19)15(3-5-17)9(12-7)11-2-4-16/h6-7,16-17H,2-5H2,1H3,(H,11,12)(H,13,18,19) |
InChI Key |
MSVKEHFQLVVQJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)N(C(=NCCO)N2)CCO |
Origin of Product |
United States |
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